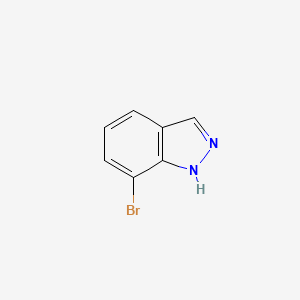

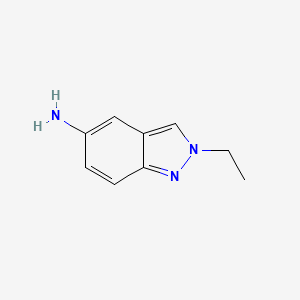

7-bromo-1H-indazole

Descripción general

Descripción

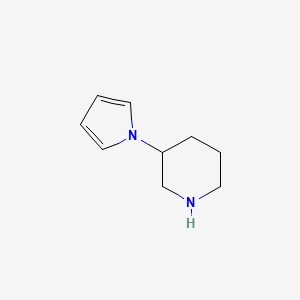

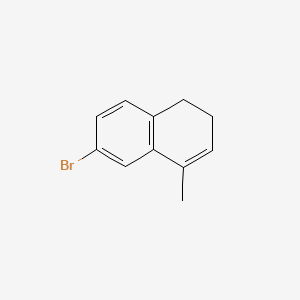

7-Bromo-1H-indazol es un compuesto heterocíclico que pertenece a la familia del indazol. Los indazoles son estructuras bicíclicas que consisten en un anillo de benceno fusionado a un anillo de pirazol. El átomo de bromo en la posición 7 del anillo de indazol confiere propiedades químicas únicas a este compuesto. Los derivados del indazol son conocidos por su amplia gama de actividades biológicas, incluyendo propiedades anticancerígenas, antiinflamatorias y antimicrobianas .

Mecanismo De Acción

El mecanismo de acción del 7-bromo-1H-indazol implica su interacción con varios objetivos moleculares. Puede actuar como un inhibidor enzimático, uniéndose a los sitios activos e impidiendo el acceso del sustrato. El átomo de bromo mejora su afinidad de unión y especificidad. El compuesto también puede interactuar con las vías celulares, modulando la transducción de señales y la expresión génica .

Compuestos Similares:

1H-Indazol: El compuesto principal sin el átomo de bromo.

5-Bromo-1H-Indazol: Un compuesto similar con el átomo de bromo en la posición 5.

7-Nitro-1H-Indazol: Otro derivado con un grupo nitro en lugar de bromo.

Singularidad: El 7-bromo-1H-indazol es único debido a la posición específica del átomo de bromo, que influye en su reactividad y actividad biológica. En comparación con otros derivados del indazol, a menudo presenta una mayor afinidad de unión y especificidad en los sistemas biológicos .

Análisis Bioquímico

Biochemical Properties

7-Bromo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This inhibition is crucial as it helps in reducing inflammation and pain. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins. This compound also affects cell proliferation by interfering with the cell cycle, particularly at the G2/M phase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with intracellular proteins. This localization can affect its accumulation and activity within specific tissues, influencing its overall pharmacokinetic profile .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is essential for understanding the precise mechanisms through which this compound exerts its effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-bromo-1H-indazol se puede lograr mediante diversos métodos. Un enfoque común implica la bromación del 1H-indazol. Esto se puede hacer disolviendo 1H-indazol en acetonitrilo y añadiendo N-bromo-succinimida a temperaturas controladas entre -10 °C y 10 °C. La reacción suele durar de 1 a 2 horas, seguida de la adición de hidrogenosulfito de sodio para detener la reacción .

Métodos de Producción Industrial: La producción industrial de 7-bromo-1H-indazol a menudo implica reacciones de bromación a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para obtener mayores rendimientos y pureza, con un control cuidadoso de las condiciones de reacción para minimizar los subproductos y garantizar una calidad constante.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 7-bromo-1H-indazol experimenta diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.

Oxidación y Reducción: El anillo de indazol puede sufrir reacciones de oxidación y reducción, alterando sus propiedades electrónicas y reactividad.

Reacciones de Ciclización: El compuesto puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: Los reactivos comunes incluyen hidruro de sodio y haluros de alquilo.

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.

Reducción: A menudo se utiliza hidrógeno gaseoso con un catalizador de paladio.

Principales Productos Formados:

Productos de Sustitución: Diversos indazoles sustituidos dependiendo del nucleófilo utilizado.

Productos de Oxidación: Derivados oxidados del indazol.

Productos de Reducción: Formas reducidas del anillo de indazol.

Aplicaciones Científicas De Investigación

El 7-bromo-1H-indazol tiene numerosas aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Estudiado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.

Medicina: Investigado por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas.

Industria: Utilizado en el desarrollo de productos farmacéuticos y agroquímicos

Comparación Con Compuestos Similares

1H-Indazole: The parent compound without the bromine atom.

5-Bromo-1H-Indazole: A similar compound with the bromine atom at the 5th position.

7-Nitro-1H-Indazole: Another derivative with a nitro group instead of bromine.

Uniqueness: 7-Bromo-1H-indazole is unique due to the specific positioning of the bromine atom, which influences its reactivity and biological activity. Compared to other indazole derivatives, it often exhibits enhanced binding affinity and specificity in biological systems .

Propiedades

IUPAC Name |

7-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHHWCPTROQUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968630 | |

| Record name | 7-Bromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-58-2 | |

| Record name | 7-Bromo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53857-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that 7-bromo-1H-indazole inhibits lactoperoxidase. Can you elaborate on the significance of this finding?

A1: Lactoperoxidase (LPO) is an enzyme with crucial antimicrobial properties, playing a vital role in the innate immune system's defense against pathogens. [] Inhibiting LPO can potentially disrupt this defense mechanism. The study demonstrated that this compound, alongside other indazole derivatives, exhibited inhibitory effects on bovine milk LPO. [] While the study focuses on the inhibitory action, further research is essential to understand the full implications of this interaction, especially its potential effects on immune response and its relevance to human health.

Q2: The study focuses on inhibition constants (Ki values). What do these values tell us about this compound's interaction with LPO?

A2: The Ki value is a measure of how effectively a molecule binds to a specific enzyme and inhibits its activity. A lower Ki value indicates a stronger binding affinity and a more potent inhibitor. The study determined the Ki value of this compound for bovine milk LPO. [] While the exact Ki value wasn't specified for this compound in this summarized response, the study states that Ki values for the tested indazoles ranged from 4.10 to 252.78 µM. [] This quantitative data helps researchers compare the inhibitory potency of different molecules and understand the strength of the interaction between this compound and LPO.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)